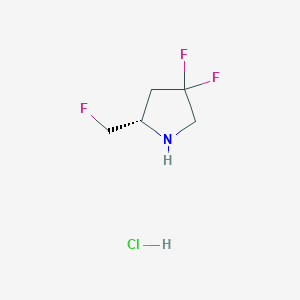
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, also known as FTAA, is a fluorescent probe that has gained significant attention in the scientific community due to its potential applications in biomedical research. FTAA has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
科学研究应用
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been extensively used in scientific research to detect and visualize amyloid fibrils in various biological samples, including tissues, cells, and fluids. 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has also been used to study the formation and propagation of amyloid fibrils, which is crucial for understanding the pathogenesis of these diseases. Additionally, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been used to develop diagnostic tools for amyloid-related diseases, such as Alzheimer's disease.
作用机制
The mechanism of action of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide involves the selective binding to amyloid fibrils, which are formed by the aggregation of misfolded proteins. 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide binds to the β-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence intensity. This fluorescence signal can be used to detect and visualize amyloid fibrils in various biological samples.
Biochemical and Physiological Effects:
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to have minimal biochemical and physiological effects, making it suitable for various applications in biomedical research. 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to be non-toxic to cells and tissues, and does not interfere with cellular functions. Additionally, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to have minimal binding to non-amyloid proteins, ensuring high selectivity for amyloid fibrils.
实验室实验的优点和局限性
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has several advantages for lab experiments, including its high selectivity and sensitivity for amyloid fibrils, its ease of use, and its compatibility with various imaging techniques. However, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide also has some limitations, such as its limited binding to certain types of amyloid fibrils, and its potential interference with other fluorescent probes.
未来方向
There are several future directions for the development and application of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide. One potential direction is the modification of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide to improve its selectivity and sensitivity for specific types of amyloid fibrils. Additionally, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide could be used in combination with other imaging techniques, such as positron emission tomography (PET), to improve the diagnosis and monitoring of amyloid-related diseases. Finally, the development of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide-based therapeutics for the treatment of amyloid-related diseases is an exciting area of research that holds significant promise for the future.
合成方法
The synthesis of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide involves a series of chemical reactions, starting with the reaction of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with tosyl chloride to form 6-fluoro-4-tosyloxyquinoline-3-carboxylic acid. This intermediate is then reacted with o-toluidine and acetic anhydride to form the final product, 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide. The synthesis of 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been optimized to ensure high yields and purity, making it suitable for various applications in biomedical research.
属性
IUPAC Name |
2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-7-10-19(11-8-16)33(31,32)23-14-28(22-12-9-18(26)13-20(22)25(23)30)15-24(29)27-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCROIOYPZTVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)

![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)

![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)




![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853490.png)

![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)